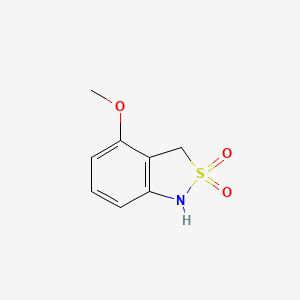![molecular formula C7H9NO2 B6599603 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one CAS No. 637740-07-9](/img/structure/B6599603.png)
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one (or 3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one) is an organic compound classified as an oxaazatricyclo compound, which is a type of tricyclic molecule composed of three fused rings. It is a heterocyclic compound containing both oxygen and nitrogen atoms and is considered to be a heteroatom-containing tricyclic compound. This compound has a wide range of applications in the fields of chemical synthesis, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is not fully understood. However, it is believed to act as a nucleophile in a variety of reactions. It is thought to react with electrophilic substrates, such as carbonyl compounds, to form new covalent bonds. In addition, it is believed to be able to form hydrogen bonds with substrates, which may lead to the formation of new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some effects on the human body, including the inhibition of certain enzymes and the activation of certain receptors. In addition, it has been shown to have some anti-inflammatory and anti-cancer effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one in laboratory experiments include its availability and its low cost. In addition, it is a relatively stable compound and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used in reactions. In addition, it can be difficult to purify and the yields of reactions involving this compound can be low.
Orientations Futures
The potential future directions for research involving 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one include the development of new synthetic methods for its synthesis, the elucidation of its mechanism of action, and the investigation of its potential applications in medicine. In addition, further research into its biochemical and physiological effects may lead to the discovery of new therapeutic agents. Finally, further research into the structure and properties of this compound may lead to the development of new materials with unique properties.
Méthodes De Synthèse
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can be synthesized via a variety of methods. One of the most common methods is the Horner–Wadsworth–Emmons reaction, which involves the reaction of a carboxylic acid with an organophosphorus compound in the presence of a base. This reaction is used to form a phosphonate ester, which can then be reacted with a nucleophile to form the desired product. Other methods for the synthesis of this compound include the Wittig reaction, the Passerini reaction, and the Ugi reaction.
Applications De Recherche Scientifique
3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has a wide range of applications in scientific research. For example, it has been used in the synthesis of novel heterocyclic compounds, such as quinolines, pyridines, and pyrazoles. It has also been used as a building block for the synthesis of polycyclic aromatic hydrocarbons, such as phenanthrene and coronene. In addition, this compound has been used in the synthesis of a variety of biologically active compounds, including antifungal agents, antibiotics, and anti-cancer agents.
Propriétés
IUPAC Name |
3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-8-3-5-1-7(8,2-5)4-10-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXSYYFDVQIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

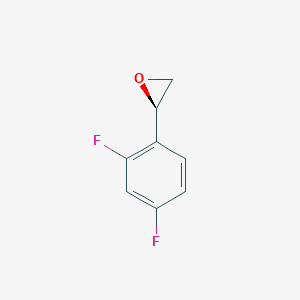
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)
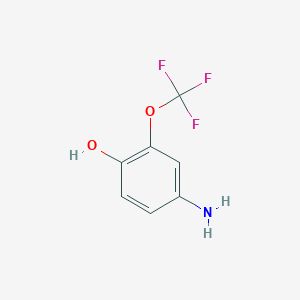

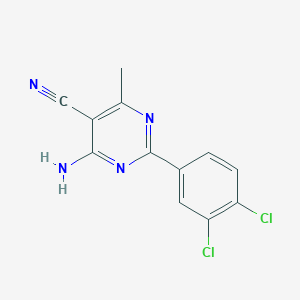
![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)
![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)
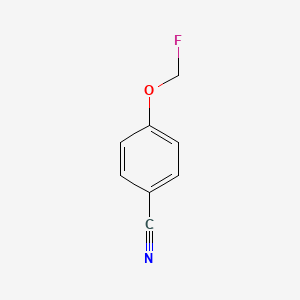
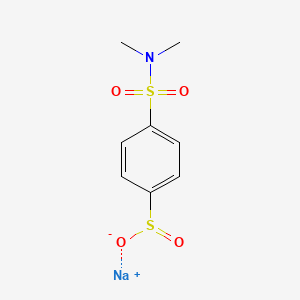
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)
